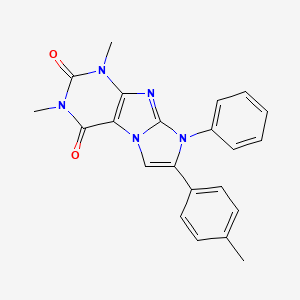![molecular formula C15H17N7 B11488456 [1,2,4]Triazolo[4,3-b]pyridazine, 6-methyl-8-[4-(2-pyridinyl)-1-piperazinyl]-](/img/structure/B11488456.png)
[1,2,4]Triazolo[4,3-b]pyridazine, 6-methyl-8-[4-(2-pyridinyl)-1-piperazinyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,2,4]トリアゾロ[4,3-b]ピリダジン, 6-メチル-8-[4-(2-ピリジニル)-1-ピペラジニル]- は、医薬品化学や薬理学などのさまざまな分野で潜在的な用途があるため、注目を集めている複素環式化合物です。この化合物のユニークな構造は、トリアゾール環がピリダジン環に融合し、ピペラジン部分が含まれており、医薬品設計および開発のための汎用性の高い足場となっています。
2. 製法
合成経路と反応条件: [1,2,4]トリアゾロ[4,3-b]ピリダジン, 6-メチル-8-[4-(2-ピリジニル)-1-ピペラジニル]- の合成は、通常、適切な前駆体を制御された条件下で環化させることから始まります。一般的な方法の1つは、適切な触媒の存在下で、6-メチル-8-ヒドラジニルピリダジンを2-ピリジルピペラジンと反応させる方法です。この反応は通常、エタノールやジメチルスルホキシドなどの溶媒中で、高温で行い、環化プロセスを促進します。
工業的製造方法: この化合物の工業的製造には、同様の合成経路が使用されますが、より大規模に行われます。連続フローリアクターや自動合成プラットフォームを使用することで、生産プロセスの効率と収率を向上させることができます。さらに、再結晶やクロマトグラフィーなどの精製技術を使用して、高純度の化合物を得ます。
反応の種類:
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの試薬を使用して、酸化反応を起こす可能性があり、酸化された誘導体を生成します。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの試薬を使用して、還元反応を行うことができ、化合物の還元形が得られます。
置換: この化合物は、トリアゾール環またはピリダジン環上の官能基が他の基に置き換わる置換反応に関与する可能性があります。一般的な試薬には、ハロゲンや求核剤があります。
一般的な試薬と条件:
酸化: 過酸化水素、過マンガン酸カリウム、その他の酸化剤。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム、その他の還元剤。
置換: ハロゲン、求核剤、その他の置換剤。
主な生成物: これらの反応から生成される主な生成物は、使用する特定の試薬と条件によって異なります。たとえば、酸化によりヒドロキシル化またはケトン誘導体が得られ、還元によりアミンまたはアルコール誘導体が得られる可能性があります。
4. 科学研究への応用
化学: この化合物は、有機合成において貴重な構成要素として機能し、潜在的な生物活性を持つ複雑な分子を生成できます。
生物学: 生物学的研究では、この化合物は、さまざまな生体分子との相互作用とその細胞プロセスへの影響を調べるために使用されます。
医学: この化合物は、医薬品化学において、潜在的な治療薬として有望視されています。そのユニークな構造により、特定の酵素や受容体を標的とする薬剤の設計が可能になります。
産業: 産業部門では、この化合物は、新素材や化学プロセスの開発に使用されています。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1,2,4]Triazolo[4,3-b]pyridazine, 6-methyl-8-[4-(2-pyridinyl)-1-piperazinyl]- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methyl-8-hydrazinylpyridazine with 2-pyridylpiperazine in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or dimethyl sulfoxide at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the triazole or pyridazine rings are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
科学的研究の応用
Chemistry: The compound serves as a valuable building block in organic synthesis, enabling the creation of complex molecules with potential biological activity.
Biology: In biological research, the compound is used to study its interactions with various biomolecules and its effects on cellular processes.
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its unique structure allows for the design of drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, the compound is utilized in the development of new materials and chemical processes.
作用機序
[1,2,4]トリアゾロ[4,3-b]ピリダジン, 6-メチル-8-[4-(2-ピリジニル)-1-ピペラジニル]- の作用機序は、酵素や受容体などの特定の分子標的との相互作用に関係しています。この化合物の構造により、これらの標的に結合し、その活性を調節して、さまざまな生物学的効果をもたらすことができます。関与する正確な経路は、化合物の特定の用途と標的によって異なります。
類似化合物:
- [1,2,4]トリアゾロ[1,5-a]ピリミジン
- [1,2,4]トリアゾロ[3,4-b]ベンゾチアジン
- [1,2,4]トリアゾロ[4,3-a]キナゾリン
比較: 類似化合物と比較して、[1,2,4]トリアゾロ[4,3-b]ピリダジン, 6-メチル-8-[4-(2-ピリジニル)-1-ピペラジニル]- は、トリアゾール環がピリダジン環に融合し、ピペラジン部分が含まれているというユニークな組み合わせにより際立っています。この構造は、独特の化学的および生物学的特性を提供し、医薬品設計やその他の用途のための貴重な足場となっています。
類似化合物との比較
- [1,2,4]Triazolo[1,5-a]pyrimidine
- [1,2,4]Triazolo[3,4-b]benzothiazine
- [1,2,4]Triazolo[4,3-a]quinazoline
Comparison: Compared to similar compounds, [1,2,4]Triazolo[4,3-b]pyridazine, 6-methyl-8-[4-(2-pyridinyl)-1-piperazinyl]- stands out due to its unique combination of a triazole ring fused to a pyridazine ring and the presence of a piperazine moiety. This structure provides distinct chemical and biological properties, making it a valuable scaffold for drug design and other applications.
特性
分子式 |
C15H17N7 |
|---|---|
分子量 |
295.34 g/mol |
IUPAC名 |
6-methyl-8-(4-pyridin-2-ylpiperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C15H17N7/c1-12-10-13(15-18-17-11-22(15)19-12)20-6-8-21(9-7-20)14-4-2-3-5-16-14/h2-5,10-11H,6-9H2,1H3 |
InChIキー |
CGPXLDORNYGGON-UHFFFAOYSA-N |
正規SMILES |
CC1=NN2C=NN=C2C(=C1)N3CCN(CC3)C4=CC=CC=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-{[1-(4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]sulfamoyl}phenyl)acetamide](/img/structure/B11488385.png)
![3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B11488388.png)
![N-[1-(3,4-dichlorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzenesulfonamide](/img/structure/B11488393.png)
![7-[3-(2-Amino-2-oxoethoxy)-4-methoxyphenyl]-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11488400.png)
![5-[(2-methylphenoxy)methyl]-2-(morpholin-4-ylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11488420.png)

![Ethyl 4-[(4-fluorophenyl)sulfanyl]-8-methoxy-1,7-naphthyridine-3-carboxylate](/img/structure/B11488432.png)
![3-[(4-chlorophenyl)sulfonyl]-1-cyclopentyl-4,5-dimethyl-1H-pyrrol-2-amine](/img/structure/B11488437.png)
![methyl [2-oxo-6-(piperidin-1-ylsulfonyl)-1,3-benzothiazol-3(2H)-yl]acetate](/img/structure/B11488447.png)

![N-(4-ethoxy-3-methoxybenzyl)-1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B11488450.png)
![N-{3-cyano-4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-pyrrol-2-yl}-2-[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B11488452.png)
![2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B11488458.png)
![3-benzyl-7-(2,3-dihydro-1H-indol-1-yl)-5-methyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11488471.png)
